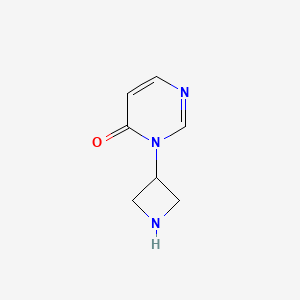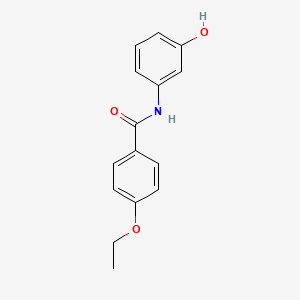
Phenothiazine, 10-((N-propyl-3-piperidyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine: is a chemical compound with the molecular formula C21H26N2S and a molecular weight of 338.51 g/mol . This compound is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties, including antipsychotic and antihistaminic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine typically involves the reaction of phenothiazine with 1-propyl-3-piperidinylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
Chemistry: In chemistry, 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine is used as a precursor for the synthesis of other phenothiazine derivatives. It serves as a building block for the development of new compounds with potential pharmacological activities .
Biology: In biological research, this compound is studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes. It is used in studies related to neuropharmacology and psychopharmacology .
Medicine: Medically, derivatives of phenothiazine, including 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine, are investigated for their potential use as antipsychotic agents, antihistamines, and antiemetics. They are also explored for their potential in treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in various chemical manufacturing processes .
作用機序
The mechanism of action of 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, where it acts as an antagonist, blocking the effects of dopamine. This action is crucial in its antipsychotic properties, as it helps to reduce symptoms of psychosis by modulating dopamine activity .
Additionally, this compound may interact with other neurotransmitter systems, including serotonin and histamine receptors, contributing to its antihistaminic and antiemetic effects .
類似化合物との比較
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative properties.
Uniqueness: 10-[(1-Propyl-3-piperidinyl)methyl]-10H-phenothiazine is unique due to its specific piperidinylmethyl substitution, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. This substitution can influence its binding affinity to various receptors and its overall pharmacokinetic profile .
特性
CAS番号 |
63834-17-3 |
|---|---|
分子式 |
C21H26N2S |
分子量 |
338.5 g/mol |
IUPAC名 |
10-[(1-propylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C21H26N2S/c1-2-13-22-14-7-8-17(15-22)16-23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h3-6,9-12,17H,2,7-8,13-16H2,1H3 |
InChIキー |
OPKIXODMNDMFJU-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide](/img/structure/B13942797.png)


![4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol](/img/structure/B13942805.png)




![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)



